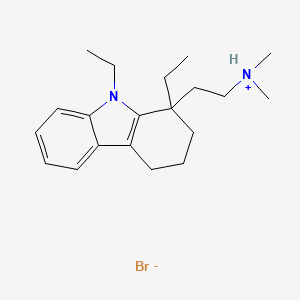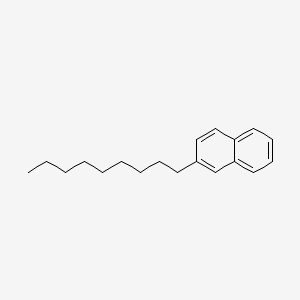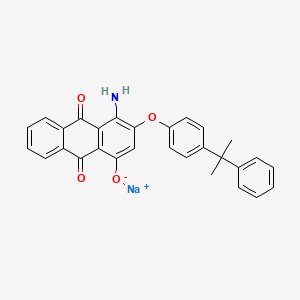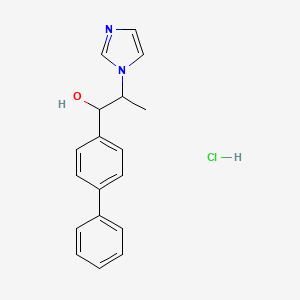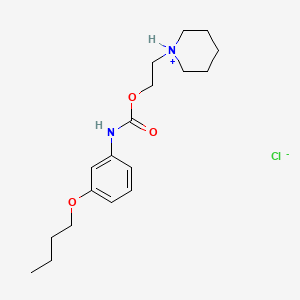
2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride is a heterocyclic organic compound. It is known for its unique structure, which includes a piperidinium ion and a butoxyphenyl carbamate group. This compound is primarily used in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride typically involves the reaction of 2-piperidinoethanol with 3-butoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinium ion or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or piperidinium derivatives.
Scientific Research Applications
2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The piperidinium ion can interact with biological membranes, altering their permeability. The carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes. These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride
- 2-piperidin-1-ium-1-ylethyl N-(3-methoxyphenyl)carbamate;chloride
Uniqueness
2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride is unique due to its butoxyphenyl group, which imparts distinct chemical and biological properties. This compound has shown higher stability and specific activity compared to its analogs .
Properties
CAS No. |
55792-14-8 |
|---|---|
Molecular Formula |
C18H29ClN2O3 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(3-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-2-3-13-22-17-9-7-8-16(15-17)19-18(21)23-14-12-20-10-5-4-6-11-20;/h7-9,15H,2-6,10-14H2,1H3,(H,19,21);1H |
InChI Key |
UVUJBVNWETZJHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)


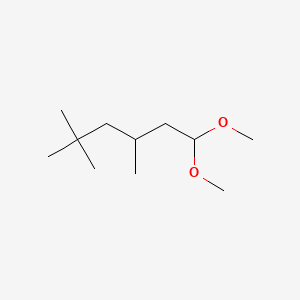
![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
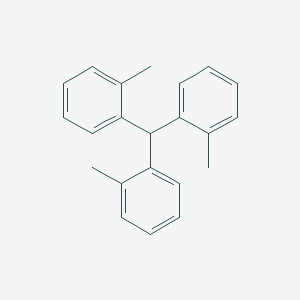
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
